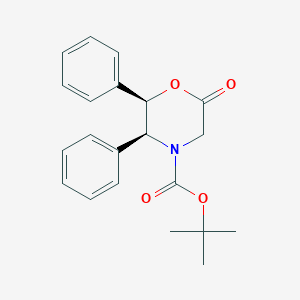

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUKRSQUUNYOFK-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359675 | |

| Record name | tert-Butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112741-49-8 | |

| Record name | tert-Butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-(-)-2,3-Diphenyl-6-oxomorpholine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Assembly of the Morpholine Core

The morpholine ring is assembled from acyclic precursors, often through cyclization reactions. For example, EvitaChem’s method involves reacting a substituted ethanolamine derivative with a carbonyl source under acidic conditions to form the six-membered ring. Stereochemical control is achieved using chiral auxiliaries or catalysts, ensuring the desired (2R,3S) configuration.

Boc Protection of Preformed Morpholine Derivatives

An alternative approach modifies preexisting morpholine frameworks. VulcanChem’s protocol introduces the Boc group to a morpholine intermediate using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This method avoids ring-forming steps but requires precise control to prevent epimerization.

Step-by-Step Synthesis Procedure

A representative synthesis, adapted from EvitaChem, involves the following steps:

Formation of the Morpholine Skeleton

-

Starting Materials :

-

(2R,3S)-2,3-Diphenylglycidol (chiral epoxide)

-

Ethanolamine derivative (e.g., 2-aminoethanol)

-

-

Reaction Conditions :

-

The epoxide undergoes nucleophilic ring-opening with ethanolamine in tetrahydrofuran (THF) at 0°C, forming a diol intermediate.

-

Cyclization is induced via dehydration using p-toluenesulfonic acid (PTSA) in refluxing toluene, yielding the morpholine core.

-

Introduction of the Boc Group

-

Reagents :

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

-

Procedure :

Oxidation to the 6-Oxo Derivative

-

Oxidizing Agents :

-

Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane

-

-

Process :

-

The hydroxyl group at position 6 is oxidized to a ketone, achieving the final 6-oxo structure.

-

Stereochemical Control and Resolution

The (2R,3S) configuration is critical for biological activity. Key stereochemical strategies include:

Chiral Pool Synthesis

Using enantiopure starting materials like (2R,3S)-2,3-diphenylglycidol ensures retention of stereochemistry throughout the synthesis.

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic alkylation has been employed to set the C2 and C3 stereocenters, though this method is less common for large-scale production.

Purification and Characterization

Chromatographic Techniques

Crystallization

Recrystallization from hexane/ethyl acetate mixtures yields white crystalline solids with melting points of 206°C (decomposition).

Industrial-Scale Synthesis

Continuous Flow Processes

Comparative Analysis of Synthesis Methods

The table below summarizes key methodologies:

Challenges and Optimizations

Racemization Risks

Prolonged exposure to acidic or basic conditions during Boc protection can epimerize the C2 and C3 centers. Mitigation strategies include:

Oxidation Side Reactions

Over-oxidation of the morpholine ring is minimized using Dess-Martin periodinane instead of harsher agents like KMnO₄.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced morpholine derivatives.

Substitution: Substituted morpholine compounds with various functional groups.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is in asymmetric synthesis. It has been utilized to produce unnatural amino acids, which are crucial for developing new pharmaceuticals and understanding biological processes . The compound acts as a chiral auxiliary, facilitating the creation of enantiomerically enriched products.

Pharmaceutical Development

The compound has potential applications in drug design and development due to its morpholine structure, which is a common motif in many biologically active compounds. Research indicates that derivatives of morpholine exhibit various pharmacological activities, including antitumor and antimicrobial effects . The synthesis of such derivatives often employs this compound as a key intermediate.

Material Science

In material science, the compound can be used to modify polymers or create new materials with specific properties. Its ability to participate in various chemical reactions makes it suitable for use in creating functionalized surfaces or coatings that require specific chemical functionalities .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

- CAS No.: 112741-49-8

- Molecular Formula: C₂₁H₂₃NO₄

- Molecular Weight : 353.41 g/mol

- Physical Properties : Melting point 206°C (decomposes), optical rotation [α] = -87° (c = 5.5 in CH₂Cl₂) .

- Applications: Key intermediate in synthesizing (-)-Jorumycin, (-)-Renieramycin G, and collagen cross-link pyridinolines .

- Safety : Hazard code Xi (irritant); safety protocols include wearing gloves and eye protection .

Enantiomers and Racemates

(a) (2S,3R)-(+)-tert-Butyl-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

- CAS No.: 112741-50-1 .

- Optical Rotation : [α] = +87° (mirror image of the target compound) .

- Role : Used in stereoselective syntheses requiring the opposite enantiomeric configuration.

(b) (±)-tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

- CAS No.: 33,182-1 .

- $26.30/g for enantiopure forms) .

- Use: Non-chiral applications or resolution studies.

Table 1: Enantiomeric Comparison

| Property | (2R,3S)-(-)-Form | (2S,3R)-(+)-Form | Racemate |

|---|---|---|---|

| CAS No. | 112741-49-8 | 112741-50-1 | 33,182-1 |

| Optical Rotation (°) | -87 | +87 | 0 |

| Price (per gram) | $26.30 | $26.30 | $20.20 |

Benzyl Ester Analogs

(a) Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

- CAS No.: 105228-46-4 .

- Molecular Weight : 387.43 g/mol .

- Melting Point : 205–207°C .

- Use: Intermediate in peptide synthesis; benzyl group allows deprotection via hydrogenolysis .

(b) Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Table 2: Benzyl vs. tert-Butyl Derivatives

Bicyclic Diazepanone Derivatives

Examples from :

- Compound 7ea : tert-Butyl(1S,7S)-7-(3-Bromophenyl)-5-(4-fluorobenzyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate.

- Structural Features: Incorporates cyclopropane-fused diazepanone core; synthesized via metal-templated cyclopropene cyclization .

- Applications: Potential bioactive scaffolds due to strained bicyclic systems.

Key Differences :

- Complexity : Additional rings and substituents (e.g., bromophenyl) increase molecular complexity.

- Synthesis : Requires specialized methods (e.g., cyclopropene intermediates) vs. commercial availability of the target compound .

Other Structural Analogs

(a) tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

- Structure : Spirocyclic system with diazaspiro core .

- Use : Antimicrobial and glycosidase inhibition studies .

(b) Halofuginone Derivatives

- Example: Halofuginone (CAS 55837-20-2) contains a (2R,3S)-hydroxypiperidine subunit .

- Application : Antiparasitic agent; highlights the pharmacological relevance of morpholinecarboxylate scaffolds .

Biological Activity

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This compound is primarily utilized as a reactant in the synthesis of various bioactive molecules, including natural products and pharmaceutical intermediates. This article explores its biological activity, synthesizing available data from diverse research sources.

- Molecular Formula : C21H23NO4

- Molecular Weight : 353.41 g/mol

- CAS Number : 112741-49-8

- Physical Appearance : Off-white solid

- Melting Point : 191-193 °C .

Biological Activity Overview

The biological activity of this compound has been investigated for its potential applications in various therapeutic areas:

- Antitumor Activity :

- Antioxidant Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Activity

A study conducted on the synthesis of (-)-Jorumycin demonstrated that this compound serves as a crucial intermediate. The resulting compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antioxidant Efficacy

In another investigation focusing on antioxidant properties, derivatives synthesized from this compound were tested against free radical-induced damage in cellular models. The results indicated a marked reduction in oxidative stress markers, suggesting its potential application in formulations aimed at reducing oxidative damage .

Research Findings

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, and how is stereochemical purity ensured?

Methodological Answer: The compound is synthesized via stereoselective cyclization of chiral precursors. A key step involves the use of tert-butoxycarbonyl (Boc) protection to stabilize the morpholine ring during formation. Enantiomeric purity is achieved using chiral auxiliaries or catalysts, as evidenced by the availability of both (2R,3S) and (2S,3R) enantiomers in commercial catalogs . Post-synthesis, chiral HPLC or polarimetry is employed to verify stereochemical integrity. Purity (>95% by HPLC) is maintained through column chromatography and recrystallization .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and the morpholine carbonyl (δ ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHNO, MW 353.41) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar tert-butyl morpholine derivatives .

- HPLC : Quantifies purity (>95%) and detects enantiomeric impurities .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: It serves as a chiral building block for αC adrenergic receptor agonists and other bioactive molecules. The morpholine core and tert-butyl ester enhance metabolic stability and bioavailability in drug candidates. Pharmacological studies often involve coupling the compound with heterocycles or amino acids to explore structure-activity relationships .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) impact the stereochemical outcome during synthesis?

Methodological Answer: Polar aprotic solvents (e.g., THF, DMF) favor cyclization by stabilizing intermediates, while low temperatures (-20°C to 0°C) reduce racemization. For example, in analogous syntheses, dibutylboron triflate (1.0 M solution) is used as a Lewis acid to control regioselectivity . Kinetic vs. thermodynamic control must be evaluated via time-resolved NMR or in situ IR to optimize enantiomeric excess (ee) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in carbonyl peaks (e.g., morpholine vs. ester) are resolved using 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the 6-oxo group in the morpholine ring exhibits distinct NOE correlations with adjacent phenyl protons . Conflicting MS fragmentation patterns require tandem MS/MS and isotopic labeling to distinguish isobaric impurities .

Q. What strategies are employed to enhance the compound’s stability under acidic/basic conditions?

Methodological Answer: The tert-butyl ester group is hydrolytically labile in strong acids (e.g., TFA) but stable in mild bases. To improve stability, researchers substitute the Boc group with more robust protecting groups (e.g., benzyloxycarbonyl, as seen in related analogs) . Accelerated stability studies (40°C/75% RH) coupled with LC-MS monitor degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.